molecular formula C21H23N5O3S2 B15100547 1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide

1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide

Cat. No.: B15100547
M. Wt: 457.6 g/mol
InChI Key: QSQKDAGMXVAWBL-PTNGSMBKSA-N
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Description

1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

The synthesis of 1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the thiazolidinone intermediate, followed by the formation of the pyridopyrimidine core. The final step involves the coupling of the piperidine-4-carboxamide moiety to the pyridopyrimidine-thiazolidinone scaffold. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable techniques such as continuous flow synthesis.

Chemical Reactions Analysis

1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridopyrimidine rings, using reagents such as alkyl halides or acyl chlorides.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form new ring structures, depending on the reaction conditions and catalysts used.

Scientific Research Applications

1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, and its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor or receptor ligand, due to its ability to interact with various biological targets.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidinone and pyridopyrimidine moieties are key to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, the compound may modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways.

Comparison with Similar Compounds

1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H23N5O3S2

Molecular Weight

457.6 g/mol

IUPAC Name

1-[3-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C21H23N5O3S2/c1-3-25-20(29)15(31-21(25)30)11-14-18(24-9-6-13(7-10-24)16(22)27)23-17-12(2)5-4-8-26(17)19(14)28/h4-5,8,11,13H,3,6-7,9-10H2,1-2H3,(H2,22,27)/b15-11-

InChI Key

QSQKDAGMXVAWBL-PTNGSMBKSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)C(=O)N)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)C(=O)N)SC1=S

Origin of Product

United States

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